Fumaramic acid
Overview
Description
Fumaric acid is an organic compound with the formula HO2CCH=CHCO2H12. It is a white solid and occurs widely in nature12. It has a fruit-like taste and has been used as a food additive1. The salts and esters are known as fumarates1.
Synthesis Analysis
Fumaric acid is produced on a large scale by the petrochemical route3. It is produced by thermal or catalytic irreversible isomerization from maleic acid obtained from its anhydride by heating in the presence of water3. An alternative process starts from n-butane, using vanadyl pyrophosphate (VO)2P2O5 as a catalyst3.
Molecular Structure Analysis
Fumaric acid is an unsaturated dicarboxylic acid and its molecular structure comprises a conjugated system of double bonds, leading to interesting chemical behavior4. The IUPAC name for fumaric acid is (E)-butenedioic acid, denoting its trans isomeric form4.
Chemical Reactions Analysis
Fumaric acid is formed by the oxidation form succinate by the enzyme succinate dehydrogenase5. It is then converted to malate catalyzing by the enzyme named fumarase5.
Physical And Chemical Properties Analysis
Fumaric acid is a crystalline solid which appears as colorless or white in color8. Its melting point is 287 degrees C8. Its density is 1.635 gram per cubic cm8. It is not hygroscopic and the pH of fumaric Acid is 3.199.
Scientific Research Applications
1. Treatment of Multiple Sclerosis and Psoriasis
Fumaric acid, a product of the citric acid cycle, is used in fumaric acid esters (FAEs) for treating multiple sclerosis (MS) and psoriasis. FAEs exhibit immunomodulatory effects, reducing peripheral CD4+ and CD8+ T-lymphocytes and inhibiting nuclear factor kappa B (NF-κB)-dependent transcription in human endothelial cells. Clinical studies have shown significant reductions in gadolinium-enhancing lesions in relapsing-remitting MS patients treated with a modified fumaric acid ester, BG-12 (Moharregh-Khiabani et al., 2009). Additionally, FAEs have demonstrated efficacy in treating autoimmune myocarditis and ischemia and reperfusion, and as potential neuroprotectants against HIV-associated neurocognitive disorders (Das et al., 2016).
2. Biomedical and Tissue Engineering Applications
Fumaric acid and its derivatives have been used in the fabrication of biodegradable scaffolds for tissue engineering and as matrix ingredients in drug delivery vehicles. These applications are promising for delivering key drug molecules (Das et al., 2016).
3. pH-Responsive Smart Materials Development
Fumaramic acid derivatives can be converted into their cis isomer maleamic acid derivatives under UV illumination, exhibiting pH-responsive degradability at acidic pH only after photoisomerization. This characteristic is pivotal for developing multisignal-responsive smart materials in biomedical applications (Choi et al., 2014).
4. Fumarate Biosynthesis and Industrial Applications
Fumaric acid's biosynthetic pathways have been explored for sustainable and ecologically-friendly production in industries. The exogenous introduction of the fumarate biosynthetic pathway in S. cerevisiae, for instance, demonstrated significantly higher yields of fumarate, an important component in foodstuffs, pharmaceuticals, and industrial materials (Xu et al., 2012).
5. Epigenetic Modifier in Tumorigenesis
Fumarate has been identified as an epigenetic modifier that induces epithelial-to-mesenchymal transition (EMT) in cancer cells. It inhibits Tet-mediated demethylation, leading to the expression of EMT-related transcription factors and enhanced migratory properties. This indicates its role in cell transformation and the aggressive features of tumors (Sciacovelli et al., 2016).
6. Antimicrobial Applications
Fumarate has shown high antimicrobial activity against Listeria monocytogenes under acidic conditions, making it a potential candidate for decontamination and biofilm removal in food safety applications (Barnes & Karatzas, 2020).
Safety And Hazards
Fumaric acid appears as a colorless crystalline solid2. The primary hazard is the threat to the environment2. Immediate steps should be taken to limit spread to the environment2. It is combustible, though may be difficult to ignite2. It may cause skin irritation and may be harmful if swallowed10.
Future Directions
Fumaric acid esters are attractive therapeutic candidates for other pathologies11. Their antioxidative, immunomodulatory and neuroprotective properties make fumarates attractive therapeutic candidates for other pathologies11. The exact working mechanisms of fumarates are, however, not fully understood11. Further elucidation of the mechanisms is required if these drugs are to be successfully repurposed for other diseases11.
properties
IUPAC Name |
(E)-4-amino-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaramic acid | |
CAS RN |
2987-87-3, 557-24-4 | |
Record name | Fumaramic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maleamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-carbamoylprop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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